3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
The compound “3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolopyrimidine, which is a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine, a core structure in the compound, is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse. For instance, a Michael addition-type reaction was proposed for the detection of the formed products .Physical and Chemical Properties Analysis
Pyrazolopyrimidines, which include the compound , have a molecular formula of C6H5N3 and a molar mass of 119.127 g·mol−1 . More specific physical and chemical properties of “this compound” are not available in the search results.Scientific Research Applications
Insecticidal and Antibacterial Potential : A study synthesized pyrazole heterocyclics linked with pyrimidine, exhibiting insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This indicates the potential use of these compounds in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This suggests their potential in developing new anticancer and anti-inflammatory medications (Rahmouni et al., 2016).
Synthesis of Novel Heterocyclic Compounds : The synthesis of new pyrazolo[1,5‐a]pyrimidine derivatives has been reported, showing moderate effects against bacterial and fungal species. This highlights the compound's utility in creating new molecules with potential biological activities (Abdel‐Aziz et al., 2008).
COX-2 Selective Inhibitors : Pyrazolo[3,4‐d]pyrimidine derivatives have been prepared and shown to have superior inhibitory profile against COX‐2, a key enzyme in inflammation, compared to standard drugs. This indicates their potential as selective COX-2 inhibitors, which could be used in treating conditions like arthritis (Raffa et al., 2009).
Synthesis for Anticancer Activity : Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, showing potential as anticancer agents. This opens avenues for developing new cancer therapies (Abdellatif et al., 2014).
In Vitro Anticancer Activity : The synthesis and in vitro anticancer activity of various pyrimidine derivatives have been reported. This research contributes to the development of new compounds with potential therapeutic applications in cancer treatment (Waghmare et al., 2013).
Synthesis of Heterocyclic Systems : The compound has been used in the synthesis of various heterocyclic systems, indicating its versatility in organic chemistry and potential for creating a wide range of biologically active compounds (Toplak et al., 1999).
Mechanism of Action
Target of Action
The primary target of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell growth, particularly in cancer cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has been identified as a strategic compound for biochemical applications . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to show superior cytotoxic activities against certain cell lines, suggesting potential interactions with cellular biomolecules .
Cellular Effects
The compound exerts notable effects on various types of cells and cellular processes. It has been reported to significantly inhibit the growth of certain cell lines, indicating its influence on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been noted, suggesting potential binding interactions with these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage . While specific threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, the compound has shown significant inhibitory activity at certain concentrations .
Metabolic Pathways
Given its interactions with enzymes such as CDK2, it is likely involved in several metabolic processes .
Properties
IUPAC Name |
3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)18-13-8-16-14-5-6-17-19(14)9-13/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXKHZKFGZQTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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